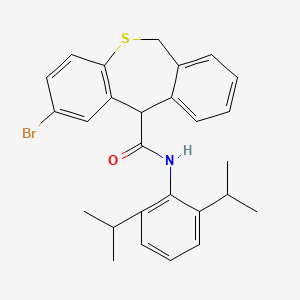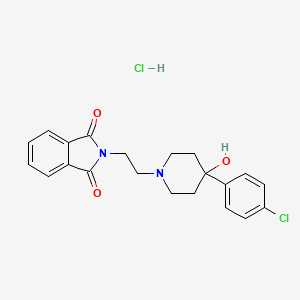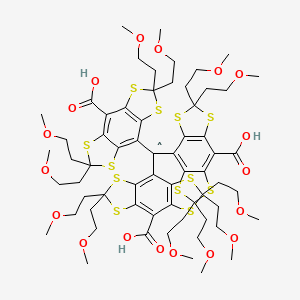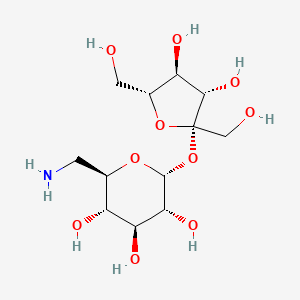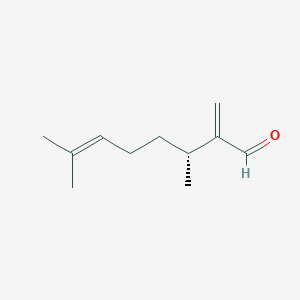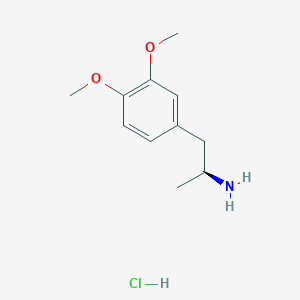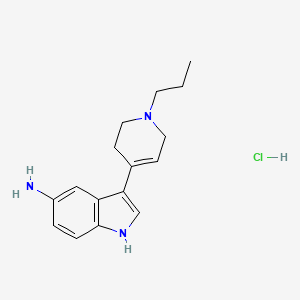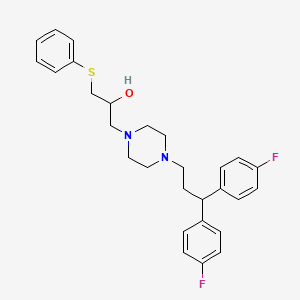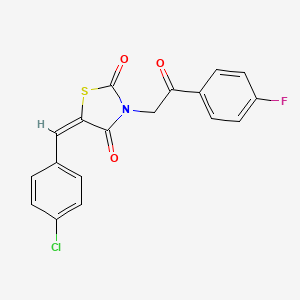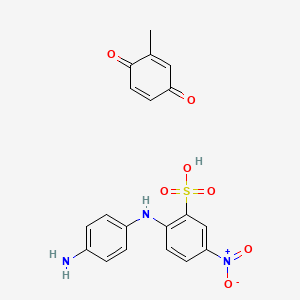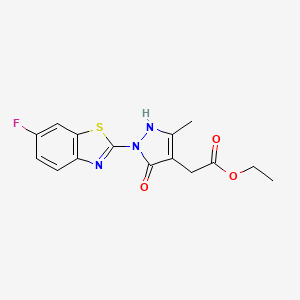
4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- is a complex organic compound that features a pyrimidinedione core, a furanylmethylene group, an indol-3-ylacetyl moiety, and a thioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinedione derivatives, furanylmethylene precursors, and indol-3-ylacetyl compounds. Common synthetic routes may involve:
Condensation Reactions: Combining the pyrimidinedione core with the furanylmethylene group under acidic or basic conditions.
Acylation Reactions: Introducing the indol-3-ylacetyl moiety using acylating agents such as acyl chlorides or anhydrides.
Thioxo Group Introduction: Incorporating the thioxo group through sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be investigated for potential drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices.
Wirkmechanismus
The mechanism of action of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition or Activation of Enzymes: Binding to the active site of enzymes and modulating their activity.
Receptor Binding: Interacting with cell surface or intracellular receptors to trigger signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6(1H,3H)-Pyrimidinedione Derivatives: Compounds with similar pyrimidinedione cores but different substituents.
Indol-3-ylacetyl Compounds: Molecules featuring the indol-3-ylacetyl moiety with varying functional groups.
Thioxo Compounds: Compounds containing the thioxo group in different chemical environments.
Uniqueness
The uniqueness of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
161806-27-5 |
|---|---|
Molekularformel |
C19H14N4O4S |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
1-[(E)-furan-2-ylmethylideneamino]-3-[2-(1H-indol-3-yl)acetyl]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H14N4O4S/c24-16(8-12-10-20-15-6-2-1-5-14(12)15)22-17(25)9-18(26)23(19(22)28)21-11-13-4-3-7-27-13/h1-7,10-11,20H,8-9H2/b21-11+ |
InChI-Schlüssel |
LQAZNOWGAGTOSY-SRZZPIQSSA-N |
Isomerische SMILES |
C1C(=O)N(C(=S)N(C1=O)/N=C/C2=CC=CO2)C(=O)CC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
C1C(=O)N(C(=S)N(C1=O)N=CC2=CC=CO2)C(=O)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


